

IIDQ Reagent: A Technical Guide to Chemical Properties and Stability

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Compound of Interest

Compound Name: *Isobutyl 2-isobutoxyquinoline-1(2H)-carboxylate*

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Introduction

IIDQ (2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline) is a versatile coupling reagent employed in organic synthesis, particularly for the formation of amide bonds.^[1] Its utility is pronounced in both solution-phase and solid-phase peptide synthesis.^{[1][2]} A key advantage of IIDQ is its ability to facilitate amide bond formation without the need for a pre-activation step of the carboxylic acid, and the efficiency of the coupling is not dependent on the order of reagent addition.^{[1][3]} Furthermore, IIDQ is noted for its stability in the presence of a base and for not forming guanidinium byproducts, a common issue with some other coupling reagents.^[1] This guide provides an in-depth overview of the chemical properties, stability, and application of the IIDQ reagent.

Chemical Properties

The fundamental chemical and physical properties of IIDQ are summarized in the table below, providing a comprehensive overview for its use in a laboratory setting.

| Property | Value | References |
|-------------------|-----------------------------------------------------------------------|------------|
| Chemical Name | 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline | [1] |
| Synonyms | IIDQ, Isobutyl 1,2-dihydro-2-isobutoxy-1-quinolinecarboxylate | [4] |
| CAS Number | 38428-14-7 | [5] |
| Molecular Formula | C ₁₈ H ₂₅ NO ₃ | [5] |
| Molecular Weight | 303.40 g/mol | [5] |
| Appearance | Colorless transparent liquid | [6] |
| Boiling Point | 140-142 °C at 0.2 mmHg | [1] |
| Density | 1.022 g/mL at 25 °C | |
| Refractive Index | n ₂₀ /D 1.523 | [4] |
| Flash Point | 113 °C (closed cup) | |
| Solubility | Enhanced solubility and bioavailability are noted as key features.[6] | |

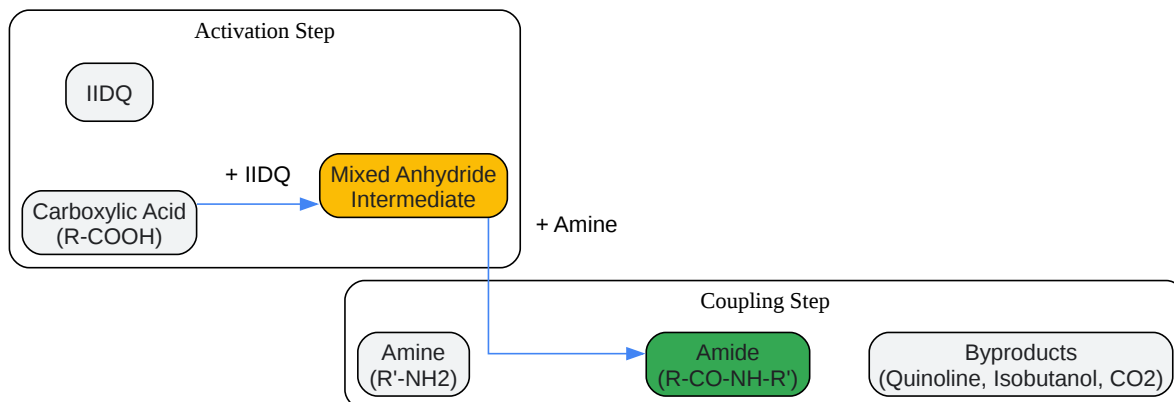
Stability and Storage

Proper storage and handling of IIDQ are crucial to maintain its reactivity and ensure experimental reproducibility.

| Aspect | Recommendation | References |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| General Stability | Stable under normal temperatures and pressures. | [7] |
| Storage Temperature | Recommended storage at 2-8°C or $\leq -20^{\circ}\text{C}$. | [4][6] |
| Decomposition | Thermal decomposition may produce nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases. | [7] |
| Incompatibilities | Information on specific incompatibilities is not detailed in the provided search results. Standard prudent practices for handling chemical reagents should be followed. | |

Mechanism of Action in Amide Synthesis

The utility of IIDQ as a coupling reagent stems from its ability to activate a carboxylic acid in situ, facilitating nucleophilic attack by an amine to form an amide bond. The proposed mechanism involves the formation of a mixed anhydride intermediate.

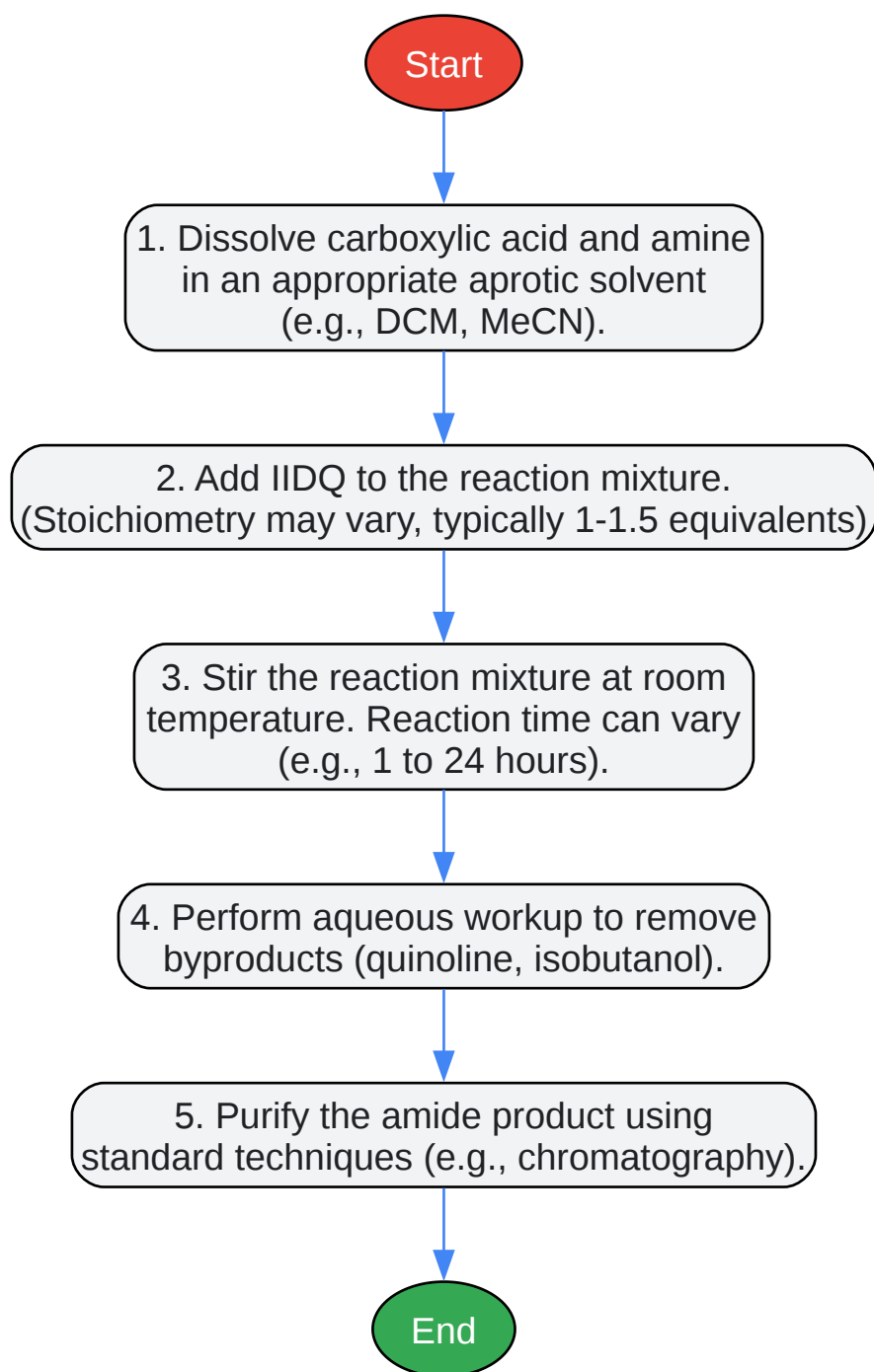


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Caption: Proposed mechanism of amide bond formation using IIDQ.

Experimental Protocols

While a specific, universally cited protocol for the use of neat IIDQ is not readily available in the public domain, a general procedure can be inferred from its properties and the descriptions of its use, particularly in comparison to its polymer-supported counterpart, PS-IIDQ. The following represents a generalized experimental workflow for amide synthesis using IIDQ.



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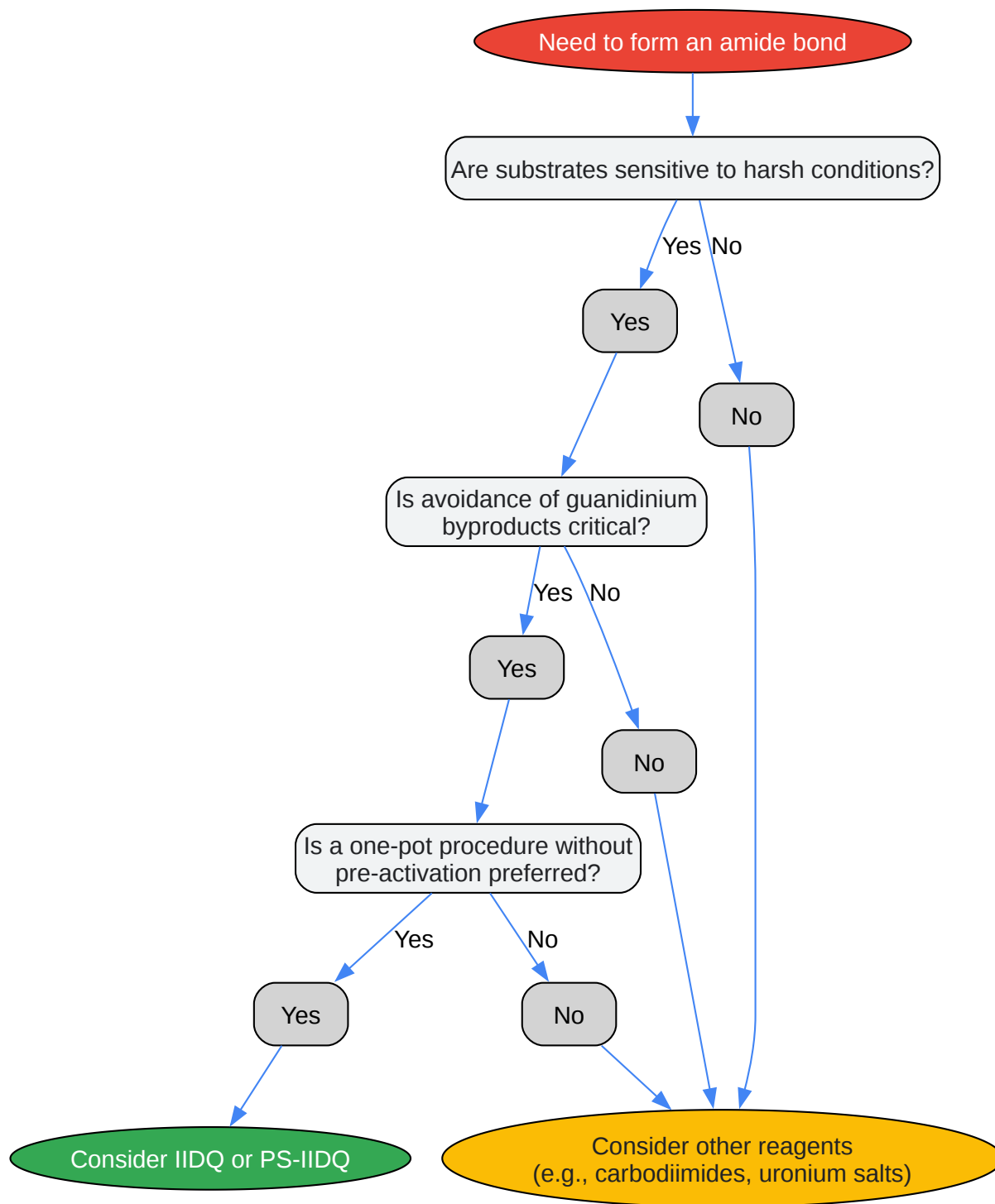
Caption: General workflow for amide synthesis using IIDQ.

Detailed Methodological Considerations:

- **Stoichiometry:** Typically, near-equimolar amounts of the carboxylic acid and amine are used, with a slight excess (1.0 to 1.5 equivalents) of IIDQ.
- **Solvent:** Aprotic solvents such as dichloromethane (DCM) or acetonitrile (MeCN) are commonly employed.
- **Temperature:** The reaction is generally carried out at room temperature.^[8]
- **Reaction Time:** Reaction times can vary significantly depending on the substrates, from a few hours to overnight.
- **Work-up:** The byproducts of the reaction, including quinoline and isobutanol, are typically removed through an aqueous work-up.
- **Purification:** Standard purification techniques, such as column chromatography, can be used to isolate the desired amide product.

Logical Relationships in Reagent Selection

The choice of a coupling reagent is a critical decision in organic synthesis. The following diagram illustrates the logical considerations that might lead a researcher to select IIDQ over other common coupling reagents.



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Caption: Decision tree for selecting IIDQ as a coupling reagent.

Conclusion

IIDQ is a valuable and efficient reagent for amide bond formation, offering several advantages over traditional coupling agents, including ease of use and a favorable side-product profile. Its stability under standard laboratory conditions and amenability to both solution and solid-phase synthesis make it a practical choice for a wide range of applications in research and development. Proper understanding of its chemical properties and adherence to appropriate storage and handling procedures will ensure its effective utilization in the synthesis of target molecules.

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References

- 1. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate | 38428-14-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. PS-IIDQ: an efficient polymer-supported amide coupling reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Isobutyl 1,2-dihydro-2-isobutoxy-1-quinoline-carboxylate CAS#: 38428-14-7 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Isobutoxy-1-isobutoxycarbonyl-1,2-dihydroquinoline(38428-14-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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